Disulfo-ICG carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C45H48N2Na2O11S3 |

|---|---|

分子量 |

935.0 g/mol |

IUPAC名 |

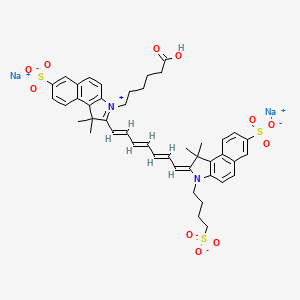

disodium;(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |

InChI |

InChI=1S/C45H50N2O11S3.2Na/c1-44(2)39(46(26-12-8-11-17-41(48)49)37-24-18-31-29-33(60(53,54)55)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(61(56,57)58)30-32(36)19-25-38(43)47(40)27-13-14-28-59(50,51)52;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28H2,1-4H3,(H3-,48,49,50,51,52,53,54,55,56,57,58);;/q;2*+1/p-2 |

InChIキー |

XLTAEZQCEVNUHH-UHFFFAOYSA-L |

異性体SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

正規SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

製品の起源 |

United States |

Foundational & Exploratory

Disulfo-ICG Carboxylic Acid: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Bioconjugation of a Near-Infrared Fluorophore for Advanced Imaging Applications

Disulfo-Indocyanine Green (ICG) carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for researchers in drug development and various scientific fields. Its favorable optical properties, coupled with a reactive carboxylic acid group, enable its conjugation to a wide array of biomolecules, facilitating sensitive in vivo imaging and tracking studies. This technical guide provides a comprehensive overview of the core physicochemical properties of Disulfo-ICG carboxylic acid and detailed protocols for its application in bioconjugation.

Core Physicochemical Properties

This compound is a derivative of Indocyanine Green, engineered for enhanced aqueous solubility and bioconjugation capabilities. The introduction of two sulfonate groups and a carboxylic acid moiety significantly influences its molecular characteristics and utility in biological systems.

| Property | Value | Reference |

| Molecular Weight | 935.04 g/mol | [1][2][3][4] |

| Molecular Formula | C45H48N2Na2O11S3 | [1][2][3][4] |

| Appearance | Green solid | [1] |

| Excitation Maximum (λex) | 757 nm | [1] |

| Emission Maximum (λem) | 835 nm | [1] |

| Solubility | Soluble in water and DMSO. | [4] |

Bioconjugation of this compound to Amine-Containing Biomolecules

The presence of a terminal carboxylic acid group on the Disulfo-ICG molecule allows for its covalent attachment to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides. A widely employed and effective method for this conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] This "zero-length" crosslinking chemistry forms a stable amide bond between the dye and the target molecule without introducing a spacer arm.[8]

General Experimental Protocol: Two-Step EDC/NHS Coupling

This protocol outlines a general procedure for the conjugation of this compound to a protein. Optimization of molar ratios and reaction conditions may be necessary for specific applications.

Materials:

-

This compound

-

Protein or other amine-containing biomolecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Prepare the protein solution in the Activation Buffer. The recommended protein concentration is typically 2-10 mg/mL.[9]

-

-

Activation of this compound:

-

Conjugation to the Protein:

-

Immediately add the activated Disulfo-ICG NHS ester solution to the protein solution in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[6][9]

-

The molar ratio of the activated dye to the protein should be optimized, but a starting point of 10-20 fold molar excess of the dye is recommended.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or another suitable storage buffer.

-

Collect the fractions containing the labeled protein. The success of the conjugation can be monitored by measuring the absorbance of the fractions at 280 nm (for protein) and ~757 nm (for Disulfo-ICG).

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the chemical reaction pathway for the EDC/NHS-mediated conjugation and the overall experimental workflow.

Caption: EDC/NHS Coupling Reaction Pathway.

Caption: Bioconjugation Experimental Workflow.

References

- 1. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to the Fluorescence of Disulfo-ICG Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescence mechanism of Disulfo-ICG carboxylic acid, a near-infrared (NIR) cyanine (B1664457) dye. We delve into the core principles governing its photophysical properties, the factors influencing its fluorescence emission, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biophotonics, medical imaging, and drug development who utilize or plan to utilize the unique fluorescent properties of this probe. Quantitative data is summarized in structured tables, and key concepts and workflows are visualized through diagrams generated using the DOT language.

Introduction to this compound

This compound is a water-soluble, near-infrared (NIR) fluorescent dye derived from Indocyanine Green (ICG).[1][2] Its chemical structure is characterized by a polymethine chain connecting two indolenine rings, a common feature of cyanine dyes. The addition of two sulfonate groups and a carboxylic acid moiety significantly enhances its hydrophilicity compared to its parent compound, ICG, making it highly suitable for biological applications in aqueous environments.[3]

The fluorescence of this compound lies within the NIR window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This property allows for deep tissue imaging with high signal-to-noise ratios, making it an invaluable tool in various biomedical research and diagnostic applications.

Below is the chemical structure of this compound.

References

A Technical Deep Dive: Unraveling the Key Differences Between ICG and Disulfo-ICG Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA), has been a cornerstone in medical imaging for decades. Its utility, however, is not without limitations, including concentration-dependent aggregation, modest fluorescence quantum yield in aqueous solutions, and rapid clearance from circulation. To address these shortcomings, a variety of ICG derivatives have been synthesized. Among these, Disulfo-ICG carboxylic acid has emerged as a promising alternative. This technical guide provides an in-depth comparison of the core differences between ICG and this compound, offering valuable insights for researchers and professionals in drug development and biomedical imaging.

Structural and Physicochemical Properties: A Comparative Overview

The fundamental difference between ICG and this compound lies in their molecular structure. This compound is a derivative of ICG, characterized by the addition of two sulfonate groups and a carboxylic acid moiety. These modifications significantly alter the physicochemical properties of the parent molecule, impacting its solubility, aggregation behavior, and fluorescence characteristics.

| Property | Indocyanine Green (ICG) | This compound |

| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ | C₄₅H₄₈N₂Na₂O₁₁S₃ |

| Molecular Weight | 774.96 g/mol | 935.04 g/mol [1] |

| Excitation Maximum (λex) | ~780 nm in plasma | ~757 nm[2] |

| Emission Maximum (λem) | ~810-820 nm in plasma | ~835 nm[2] |

| Fluorescence Quantum Yield (Φ) | ~0.01-0.04 in aqueous solution | Data not readily available in reviewed literature |

| Molar Extinction Coefficient (ε) | ~150,000 - 250,000 M⁻¹cm⁻¹ at ~780 nm in plasma | Data not readily available in reviewed literature |

Note: The exact photophysical properties of ICG can vary depending on the solvent, concentration, and binding to plasma proteins. The data for this compound is based on commercially available information and may vary under different experimental conditions.

The Impact of Sulfonation and Carboxylation

The introduction of sulfonic acid and carboxylic acid groups in this compound has profound effects on its behavior in biological systems.

Enhanced Hydrophilicity and Reduced Aggregation: The additional sulfonate groups significantly increase the hydrophilicity of the molecule. This enhanced water solubility helps to mitigate the concentration-dependent aggregation that is a known issue with ICG.[3][4] Aggregation can lead to a decrease in fluorescence quantum yield and a blue shift in the absorption spectrum, thereby diminishing the dye's performance as a fluorescent probe. By reducing aggregation, this compound is expected to exhibit more consistent and predictable photophysical properties over a wider range of concentrations.

Altered Pharmacokinetics: The chemical modifications influence how the dye interacts with biological components and is processed by the body. Studies on other sulfonated and carboxylated ICG derivatives have shown that these modifications can alter the pharmacokinetic profiles of the dyes when conjugated to targeting moieties like antibodies. For instance, the charge and hydrophilicity of the dye can affect the excretion route of the conjugate.[2]

Protein Binding Characteristics

Cellular Uptake and In Vivo Imaging

The cellular uptake of ICG is a complex process that can involve various mechanisms, including passive diffusion and endocytosis.[6] The uptake can also be influenced by the expression of organic anion-transporting polypeptides (OATPs) on the cell surface.[7][8] The introduction of sulfonate and carboxylate groups in this compound, which increases the molecule's negative charge, is likely to alter its interaction with cell membranes and transport proteins, thereby affecting its cellular uptake kinetics. While direct comparative studies on the cellular uptake of ICG and this compound are limited, the functional groups on the latter are designed to facilitate conjugation to targeting ligands, which would then govern the primary mechanism of cellular entry for the resulting conjugate.

For in vivo imaging, the enhanced hydrophilicity and reduced aggregation of this compound are advantageous. These properties can lead to improved biodistribution and potentially higher tumor-to-background ratios in cancer imaging applications, especially when conjugated to a targeting moiety.

Experimental Protocols

To facilitate further research and comparative studies, this section outlines detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a small amount of the dye (ICG or this compound) and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a concentrated stock solution of known concentration.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental solvent (e.g., phosphate-buffered saline, PBS, or serum-containing media). The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the same solvent as a blank.

-

Calculation: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

-

Selection of a Standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For NIR dyes like ICG and its derivatives, a standard such as IR-26 (in 1,2-dichloroethane) can be used.

-

Preparation of Solutions: Prepare dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

-

Measurement of Absorbance and Fluorescence:

-

Measure the absorbance of both the standard and sample solutions at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectra of both solutions, ensuring the same excitation wavelength and instrument settings are used for both.

-

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity (area under the emission curve)

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of the fluorescent dyes into cells over time.

Protocol:

-

Cell Culture: Plate cells of interest (e.g., cancer cell lines) in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Incubation with Dyes: Prepare solutions of ICG and this compound at the desired concentration in cell culture medium. Remove the old medium from the cells and add the dye-containing medium.

-

Time-Course Experiment: Incubate the cells with the dyes for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).

-

Washing: After each time point, wash the cells thoroughly with cold PBS to remove any unbound, extracellular dye.

-

Quantification:

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with appropriate filters for NIR dyes to visualize the cellular uptake and subcellular localization.

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend them in PBS, and analyze the fluorescence intensity of individual cells using a flow cytometer. This provides a quantitative measure of the average cellular uptake.

-

Plate Reader-Based Assay: Lyse the cells and measure the fluorescence intensity of the cell lysate using a microplate reader. This provides a measure of the total dye uptake per well.

-

Protein Binding Affinity Assay

Fluorescence-based methods can be used to determine the binding affinity of the dyes to proteins like human serum albumin (HSA).

Protocol (Fluorescence Titration):

-

Prepare Solutions: Prepare a stock solution of the fluorescent dye (ICG or this compound) and a stock solution of the protein (e.g., HSA) in a suitable buffer (e.g., PBS).

-

Titration: In a cuvette, place a fixed concentration of the dye. Sequentially add small aliquots of the protein solution to the cuvette, mixing thoroughly after each addition.

-

Fluorescence Measurement: After each addition of protein, record the fluorescence emission spectrum of the solution. The binding of the dye to the protein will likely cause a change in the fluorescence intensity and/or a shift in the emission maximum.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the protein concentration. The data can then be fitted to a suitable binding model (e.g., the one-site binding model) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for clear communication and understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

Cellular Uptake Mechanisms of Cyanine Dyes

Caption: Potential cellular uptake mechanisms for ICG and its derivatives.

Workflow for Comparative Analysis of Fluorescent Dyes

Caption: A generalized workflow for the comprehensive comparison of fluorescent dyes.

Conclusion

This compound represents a significant modification of the traditional ICG molecule, offering potential advantages for biomedical imaging and drug delivery applications. The addition of sulfonate and carboxylate groups enhances its hydrophilicity, reduces aggregation, and provides a functional handle for conjugation to targeting moieties. While more direct comparative studies are needed to fully quantify the differences in their photophysical and biological properties, the structural modifications of this compound position it as a versatile platform for the development of next-generation NIR fluorescent probes. This guide provides a foundational understanding of the key distinctions between these two molecules and offers detailed experimental protocols to aid researchers in their future investigations.

References

- 1. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Binding properties of indocyanine green in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the Mechanisms of Uptake of Tumor-Seeking Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Disulfo-ICG Carboxylic Acid for In Vivo Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-Indocyanine Green (ICG) carboxylic acid is a near-infrared (NIR) fluorescent dye designed for a wide range of in vivo imaging applications. As a derivative of the clinically approved indocyanine green, this functionalized fluorophore offers enhanced aqueous solubility and the potential for covalent conjugation to biomolecules, making it a valuable tool in preclinical and translational research. This guide provides a comprehensive overview of its properties, experimental protocols, and applications.

Near-infrared imaging in the 700-900 nm window provides significant advantages for in vivo studies, including deeper tissue penetration due to reduced light scattering and lower autofluorescence from biological tissues, resulting in an improved signal-to-noise ratio. Disulfo-ICG carboxylic acid, with its excitation and emission spectra firmly within this NIR window, is well-suited for sensitive and high-resolution in vivo imaging.

Core Properties of this compound

The addition of two sulfonate groups and a carboxylic acid moiety to the traditional ICG structure significantly enhances its hydrophilicity. This improved water solubility helps to prevent aggregation in physiological buffers, a common issue with cyanine (B1664457) dyes that can lead to fluorescence quenching and altered biodistribution. The carboxylic acid group provides a reactive handle for covalent attachment to amine-containing molecules, such as antibodies, peptides, and other targeting ligands, enabling the development of targeted imaging agents.

Physicochemical and Optical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₅H₄₈N₂Na₂O₁₁S₃ | [1][2] |

| Molecular Weight | 935.04 g/mol | [1][2] |

| Appearance | Green solid | [2] |

| Excitation Maximum (λex) | ~757 nm | [2] |

| Emission Maximum (λem) | ~835 nm | [2] |

| Solubility | Soluble in water, DMSO, and DMF | [3] |

| Quantum Yield (η) | Not specified for derivative; ICG is ~0.14 in plasma | [4] |

| Molar Extinction Coefficient (ε) | Not specified for derivative; ICG is ~223,000 M⁻¹cm⁻¹ in plasma | [4] |

Synthesis and Quality Control

Synthesis

The synthesis of this compound is a multi-step process that typically involves the modification of the indocyanine green core structure. While specific, detailed protocols for this derivative are proprietary, the general approach involves the sulfonation of the indolenine rings and the introduction of a carboxylic acid-containing linker to the polymethine chain. The synthesis of related ICG derivatives often involves the condensation of substituted indolenine precursors with a polymethine bridge-forming reagent.

Quality Control

For in vivo imaging applications, rigorous quality control of the fluorescent probe is essential to ensure reproducibility and safety. Key quality control parameters and typical analytical methods are outlined below:

| Parameter | Method | Purpose |

| Purity | High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) | To determine the percentage of the desired compound and identify any impurities that could affect fluorescence or cause toxicity. |

| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the synthesized molecule. |

| Optical Properties | UV-Vis Spectroscopy, Fluorescence Spectroscopy | To verify the absorption and emission maxima and assess the fluorescence intensity. |

| Solubility | Visual inspection and concentration determination in relevant buffers (e.g., PBS) | To ensure the dye is suitable for administration in physiological solutions. |

| Residual Solvents | Gas Chromatography (GC) | To quantify any remaining organic solvents from the synthesis process that could be toxic. |

In Vivo Imaging Applications and Protocols

This compound is a versatile tool for various in vivo imaging applications, primarily driven by its ability to be conjugated to targeting moieties.

Targeted Tumor Imaging with Antibody Conjugates

The carboxylic acid group on Disulfo-ICG allows for its conjugation to antibodies, enabling the specific targeting of tumor-associated antigens. This approach can be used for tumor visualization, margin delineation during surgery, and monitoring response to therapy.

Materials:

-

This compound

-

Targeting antibody (e.g., Trastuzumab for HER2-positive tumors)

-

N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

-

In vivo fluorescence imaging system with appropriate laser and filter sets

Procedure:

-

Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing preservatives. Adjust the antibody concentration to 1-5 mg/mL in PBS.

-

Activation of this compound: Dissolve this compound, NHS, and EDC in anhydrous DMSO at a molar ratio of 1:1.2:1.2. Incubate at room temperature for 15-30 minutes to form the NHS ester.

-

Conjugation: Add the activated Disulfo-ICG NHS ester to the antibody solution at a molar ratio of 5-10:1 (dye:antibody). The reaction is typically carried out in a reaction buffer (pH 8.3) for 1-2 hours at room temperature, protected from light.

-

Purification: Remove unconjugated dye using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled antibody.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorption maximum of the dye (~757 nm).

-

In Vivo Imaging:

-

Anesthetize the tumor-bearing mouse.

-

Inject the Disulfo-ICG-antibody conjugate intravenously (tail vein). The typical dose will depend on the specific conjugate and animal model but is often in the range of 1-10 mg/kg.

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor biodistribution and tumor accumulation.[5]

-

After the final imaging session, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and quantify dye distribution.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 3. BioActs Official Website [bioacts.com]

- 4. The Evolution of Fluorescence-Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Disulfo-ICG Carboxylic Acid: A Biocompatibility and Toxicity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disulfo-ICG carboxylic acid, a derivative of the near-infrared (NIR) fluorescent dye Indocyanine Green (ICG), is increasingly utilized in biomedical research, particularly in the development of targeted imaging agents and drug delivery systems.[1][2] Its enhanced hydrophilicity, conferred by the disulfonate groups, offers potential advantages in pharmacokinetic profiles compared to the parent ICG molecule. This guide provides a comprehensive overview of the available data on the biocompatibility and toxicity of this compound and related sulfonated cyanine (B1664457) dyes, intended to inform preclinical assessment and development.

Executive Summary

While direct and extensive toxicological data for this compound remains limited in publicly accessible literature, a profile can be extrapolated from studies on ICG and other sulfonated cyanine derivatives. Generally, ICG is considered to have a low toxicity profile at clinically relevant concentrations. The introduction of sulfonate and carboxylic acid moieties is primarily intended to modify the pharmacokinetic properties, potentially leading to altered biodistribution and excretion pathways, which may, in turn, influence the overall toxicity profile. This document synthesizes the available preclinical data, outlines key experimental methodologies for assessment, and explores potential cellular interaction pathways.

In Vitro Biocompatibility and Cytotoxicity

The in vitro cytotoxicity of cyanine dyes is a critical initial assessment in the development of new imaging or therapeutic agents. Standard assays are employed to determine the concentration-dependent effects on cell viability and proliferation.

Quantitative Cytotoxicity Data (Derived from ICG and related compounds)

| Cell Line | Assay | Compound | Concentration | Viability/Effect | Reference |

| Human Retinal Pigment Epithelium (RPE) | MTS Assay | Indocyanine Green (ICG) | Up to 5 mg/mL (for ≤ 5 min) | No significant decrease in dehydrogenase activity | [3] |

| Human Retinal Pigment Epithelium (RPE) | MTS Assay | Indocyanine Green (ICG) | 1 mg/mL (for 20 min) | Decreased mitochondrial dehydrogenase activity, altered cell morphology | [3] |

| Human Retinal Pigment Epithelium (RPE) | MTS Assay | Indocyanine Green (ICG) | 0.01 mg/mL (for 3 hours) | Decreased mitochondrial dehydrogenase activity, altered cell morphology | [3] |

| HeLa | MTT Assay | Benzoxazole Cyanine Dyes (T-4, T-5) | Not specified (working concentrations) | 67% cell viability after 24h | [4] |

| HeLa | MTT Assay | Benzothiazole Cyanine Dyes (T-1, T-2, T-3) | Not specified (working concentrations) | 12-30% cell viability after 24h | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

-

Compound Incubation: Treat the cells with varying concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

-

MTT Reagent Addition: After the desired incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT Assay Experimental Workflow.

In Vivo Biocompatibility and Toxicity

In vivo studies are essential to understand the systemic effects, biodistribution, and potential organ toxicity of this compound. While specific studies on this derivative are not widely reported, research on related ICG derivatives provides valuable insights.

Key Considerations from In Vivo Studies of ICG Derivatives:

-

Pharmacokinetics: The addition of sulfonic acid and carboxylic acid groups to the ICG backbone can significantly alter the pharmacokinetic profile. For instance, increased negative charge density may shift the excretion route from hepatobiliary to renal.[7]

-

Biodistribution: The biodistribution of ICG and its derivatives is influenced by their physicochemical properties. While ICG tends to accumulate in the liver, more hydrophilic derivatives may show different organ distribution patterns.

-

Toxicity: Acute toxicity of ICG derivatives is a critical parameter. Studies on a hydrophilic ICG derivative, SIDAG, showed a 60-fold increase in acute tolerance in mice compared to ICG.

Experimental Protocol: Acute In Vivo Toxicity Study

This protocol outlines a general procedure for assessing the acute toxicity of an imaging agent in a rodent model.

-

Animal Model: Select a suitable animal model, such as healthy female Kunming mice (20-25 g body weight).[8]

-

Dose Formulation: Prepare sterile, pyrogen-free solutions of this compound in a suitable vehicle (e.g., saline).

-

Dose Administration: Administer single doses of the compound via a clinically relevant route (e.g., intravenous injection). Include a control group receiving only the vehicle.

-

Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals for a specified period (e.g., 14 days).

-

Pathology: At the end of the observation period, perform a complete necropsy. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any treatment-related changes.

-

Blood Analysis: Collect blood samples for hematology and clinical chemistry analysis to assess effects on hematopoietic and organ function.

Acute In Vivo Toxicity Study Workflow.

Cellular Uptake and Potential Signaling Pathways

The cellular uptake mechanism of ICG and its derivatives is an important factor in their efficacy and potential for cytotoxicity.

Cellular Uptake Mechanisms:

-

Endocytosis: Studies on ICG have shown that its uptake into cancer cells is temperature-dependent and occurs after binding to the cell membrane, which is suggestive of an endocytic pathway.[9] Clathrin-mediated endocytosis has been proposed as a potential mechanism.[10]

-

Organic Anion-Transporting Polypeptides (OATPs): Some studies have indicated that OATPs, such as OATP1B3, may be involved in the cellular uptake of ICG, particularly in hepatocytes.[10]

Potential Signaling Pathways Affected by Cyanine Dyes:

While specific signaling pathways affected by this compound have not been elucidated, the interaction of cyanine dyes with cellular components can potentially trigger various responses.

Cellular Uptake and Potential Signaling.

Conclusion

The available data suggests that this compound, like its parent compound ICG, is likely to have a favorable biocompatibility profile. The addition of sulfonate groups may enhance its hydrophilicity and alter its pharmacokinetic properties, which could potentially reduce its toxicity compared to less soluble cyanine dyes. However, a comprehensive toxicological evaluation, including dose-dependent in vitro cytotoxicity studies across various cell lines and thorough in vivo acute and chronic toxicity studies, is imperative for any new formulation intended for preclinical or clinical development. The experimental protocols and potential cellular interaction pathways outlined in this guide provide a framework for such an evaluation. Researchers and drug developers should proceed with a thorough and systematic assessment to ensure the safety and efficacy of this compound-based agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (二磺酸-吲哚菁绿-羧酸) - 仅供科研 | 荧光染料 | MCE [medchemexpress.cn]

- 3. Cytotoxicity of indocyanine green on retinal pigment epithelium: implications for macular hole surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. MTT assay - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of three 18F-labeled carboxylic acids with 18F-FDG of the differentiation tumor from inflammation in model mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preferential tumor cellular uptake and retention of indocyanine green for in vivo tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]

Disulfo-ICG Carboxylic Acid: A Deep Dive into its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Photophysical Properties

Disulfo-ICG carboxylic acid is a derivative of Indocyanine Green (ICG), a tricarbocyanine dye widely used in medical diagnostics. The addition of two sulfonate groups and a carboxylic acid moiety is intended to enhance its hydrophilicity and provide a reactive handle for conjugation to biomolecules. The key photophysical parameters that define the utility of a fluorophore are its extinction coefficient (ε) and quantum yield (Φ).

Extinction Coefficient (ε): This value represents the measure of how strongly a substance absorbs light at a particular wavelength. A high extinction coefficient is desirable for imaging applications as it indicates that the dye can be effectively excited. For ICG and its derivatives, the extinction coefficient is typically in the range of 150,000 to 250,000 M⁻¹cm⁻¹.

Quantum Yield (Φ): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter fluorescent signal. The quantum yield of ICG in aqueous solutions is relatively low, but can be influenced by factors such as solvent and binding to proteins.[1] The introduction of sulfonate groups is generally expected to enhance fluorescence brightness.

The following table summarizes the known photophysical properties of ICG and its carboxylic acid derivative, which can serve as a reference for estimating the characteristics of this compound.

| Property | ICG | ICG Carboxylic Acid | This compound |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹[2] | ≥ 218,000 cm⁻¹M⁻¹[3] | Data not available |

| Quantum Yield (Φ) | ~0.14 in plasma[2] | Data not available | Data not available |

| Excitation Maximum (λex) | ~780 nm | ~785 nm[3] | ~757 nm[4] |

| Emission Maximum (λem) | ~810 nm | ~812 nm[3] | ~835 nm[4] |

Experimental Protocols

Accurate determination of the extinction coefficient and quantum yield is crucial for the characterization of any fluorescent probe. The following are detailed methodologies for these key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient can be determined experimentally using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Workflow for Extinction Coefficient Determination

References

A Technical Guide to Disulfo-ICG Carboxylic Acid for Researchers and Drug Development Professionals

An In-depth Guide to the Commercial Sourcing, Properties, and Application of Disulfo-ICG Carboxylic Acid in Biomedical Research.

This technical guide provides a comprehensive overview of this compound, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. Tailored for researchers, scientists, and professionals in the field, this document outlines the commercial availability of the dye, its key technical specifications, and detailed protocols for its use in bioconjugation.

Introduction to this compound

This compound is a derivative of Indocyanine Green (ICG), a cyanine (B1664457) dye with fluorescence in the near-infrared spectrum. The addition of two sulfo groups enhances its water solubility, while the carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules such as antibodies, proteins, and peptides. This makes it a valuable tool for a range of applications, including in vivo imaging, flow cytometry, and western blotting.

Commercial Suppliers and Product Specifications

A critical aspect of utilizing this compound in research is sourcing high-quality reagents. Several commercial suppliers offer this dye, each with specific product formulations and quality control standards. The following table summarizes the key quantitative data from prominent suppliers to facilitate easy comparison.

| Supplier | Product Name | Catalog Number | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Purity | Appearance |

| Alfa Chemistry | Disulfo-ICG-carboxylic acid | ACMA00039332 | 935.04 | 757 | 835 | Not Specified | Green solid |

| MedchemExpress | This compound | HY-D2250 | 935.04 | Not Specified | Not Specified | 95.43% | Not Specified |

Note: Product specifications are subject to change. It is recommended to consult the supplier's website or technical datasheets for the most current information.

Experimental Protocols: Bioconjugation of this compound

The primary application of this compound is its covalent attachment to biomolecules through the formation of an amide bond. This is typically achieved using a two-step carbodiimide (B86325) crosslinking reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Principle of EDC/NHS Coupling

The carboxylic acid group on Disulfo-ICG is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester readily reacts with primary amines on the target biomolecule (e.g., lysine (B10760008) residues on an antibody) to form a stable amide bond, releasing NHS.

Detailed Protocol for Antibody Labeling

This protocol provides a general guideline for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

-

This compound

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the Activation Buffer at a concentration of 1-10 mg/mL.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

-

Activation of this compound:

-

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

-

Add a 5- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the this compound solution in Activation Buffer.

-

Incubate the mixture for 15-30 minutes at room temperature, protected from light.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled antibody.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (around 757 nm).

-

Visualizing Workflows and Pathways

To aid in the understanding of the experimental process and potential applications, the following diagrams have been generated using the DOT language.

Caption: Workflow for the bioconjugation of this compound to an antibody.

A common application for fluorescently labeled antibodies is in targeting specific cell surface receptors for imaging or therapeutic purposes. For instance, an antibody targeting the HER2 receptor, which is overexpressed in certain cancers, can be labeled with Disulfo-ICG for in vivo imaging. The following diagram illustrates a simplified HER2 signaling pathway.

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Conclusion

This compound is a versatile and valuable tool for researchers and drug development professionals. Its enhanced water solubility and capacity for bioconjugation make it an excellent choice for a wide array of fluorescence-based applications. By carefully selecting a commercial supplier and following optimized conjugation protocols, researchers can effectively label biomolecules for sensitive and specific detection in various experimental systems.

Methodological & Application

Application Notes and Protocols: Disulfo-ICG Carboxylic Acid Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use. Its application in targeted imaging and therapeutic strategies has been significantly advanced by its conjugation to antibodies. The disulfonated form of ICG carboxylic acid, when activated with an N-hydroxysuccinimide (NHS) ester, provides a reactive moiety that readily couples with primary amines on antibodies, forming stable amide bonds. This covalent conjugation allows for the specific delivery of the ICG payload to target antigens, enabling sensitive in vivo imaging and photodynamic therapy applications.

These application notes provide a detailed protocol for the conjugation of Disulfo-ICG NHS ester to antibodies, including antibody preparation, the conjugation reaction, and purification of the final conjugate. Additionally, troubleshooting guidelines and key quantitative parameters are presented to ensure successful and reproducible results. It is important to note that the hydrophobicity of ICG can sometimes lead to aggregation and non-specific binding; the use of PEGylated ICG derivatives can help mitigate these issues by improving water solubility.[1][2][3]

Data Presentation

Table 1: Recommended Molar Ratios for ICG NHS Ester to Antibody Conjugation

| Molar Ratio (Dye:Antibody) | Application | Expected Degree of Labeling (DOL) | Notes |

| 5:1 - 10:1 | Initial Optimization | Low to Moderate | Good starting point to avoid over-labeling and aggregation.[4] |

| 10:1 - 20:1 | Standard Labeling | Moderate to High | Commonly used for generating conjugates with a good balance of fluorescence and immunoreactivity.[4] |

| >20:1 | High-Density Labeling | High | May lead to decreased antibody solubility and potential loss of function. Requires careful optimization. |

Table 2: Troubleshooting Common Issues in ICG-Antibody Conjugation

| Issue | Potential Cause | Recommendation |

| Low Degree of Labeling (DOL) | Inactive NHS ester due to hydrolysis. | Prepare fresh dye stock solution in anhydrous DMSO immediately before use.[5] |

| Interfering substances in antibody buffer (e.g., Tris, glycine, BSA).[6] | Purify the antibody using a spin column or dialysis to exchange into an amine-free buffer (e.g., PBS).[5] | |

| Incorrect reaction pH. | Ensure the reaction buffer pH is between 8.0 and 9.0 for optimal NHS ester reactivity.[7][8] | |

| Antibody Aggregation | High DOL or hydrophobic interactions of ICG. | Optimize the dye-to-antibody molar ratio. Consider using PEGylated ICG derivatives to increase hydrophilicity.[1][2][3] Purify the conjugate using size-exclusion chromatography.[4] |

| Poor Conjugate Yield | Low antibody concentration. | Concentrate the antibody to at least 1-2 mg/mL before conjugation.[5][9] |

| Non-specific Binding in Assays | Excess unconjugated dye. | Ensure thorough purification of the conjugate using gel filtration or spin columns.[5][9] |

| Aggregates in the conjugate solution. | Centrifuge the final conjugate solution to remove any precipitates before use. |

Experimental Protocols

I. Antibody Preparation

This protocol describes the removal of interfering substances from the antibody solution, which is critical for efficient conjugation.

Materials:

-

Antibody of interest

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin filtration tubes (e.g., Amicon Ultra with appropriate molecular weight cutoff)[5]

-

Microcentrifuge

Procedure:

-

Add 500 µL of PBS to the spin filtration tube to pre-moisten the membrane.

-

Centrifuge at the manufacturer's recommended speed for 3 minutes and discard the flow-through.

-

Add the antibody solution to the spin filtration tube and fill with PBS up to 500 µL.

-

Centrifuge at the recommended speed for 10-15 minutes. Discard the flow-through.

-

Repeat the wash step (step 4) two more times with PBS.

-

After the final wash, invert the spin column into a clean collection tube and centrifuge at a lower speed (e.g., 1,000 x g) for 2 minutes to collect the purified antibody.

-

Determine the concentration of the purified antibody using a spectrophotometer by measuring the absorbance at 280 nm (A280).

II. Disulfo-ICG NHS Ester Antibody Conjugation

This protocol outlines the covalent attachment of Disulfo-ICG NHS ester to the primary amines of the antibody.

Materials:

-

Purified antibody (1-2 mg/mL in PBS)

-

Disulfo-ICG NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate buffer (pH 8.5)[10]

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare the Antibody Solution: Adjust the concentration of the purified antibody to 1-2 mg/mL in PBS. For every 1 mg of antibody, add the appropriate volume of 1 M sodium bicarbonate buffer to achieve a final concentration of 0.1 M, which will raise the pH to the optimal range for the reaction.[7]

-

Prepare the Dye Stock Solution: Immediately before use, allow the vial of Disulfo-ICG NHS ester to warm to room temperature. Add the required volume of anhydrous DMSO to create a 10 mg/mL stock solution.[5] Vortex thoroughly to ensure the dye is completely dissolved.

-

Calculate the Volume of Dye Solution: Determine the volume of the dye stock solution needed to achieve the desired molar ratio (see Table 1).

-

Conjugation Reaction: Add the calculated volume of the Disulfo-ICG NHS ester stock solution to the antibody solution. Gently vortex to mix.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][7]

III. Purification of the ICG-Antibody Conjugate

This protocol describes the removal of unconjugated Disulfo-ICG from the antibody conjugate.

Materials:

-

ICG-antibody conjugation reaction mixture

-

Gel filtration columns (e.g., Zeba Spin Desalting Columns)[5]

-

PBS, pH 7.4

-

Microcentrifuge

Procedure:

-

Equilibrate the Column: Prepare the gel filtration column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer, followed by washing with PBS.

-

Apply the Sample: Carefully apply the entire volume of the conjugation reaction mixture to the center of the resin bed.

-

Purification: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect the purified ICG-antibody conjugate. The unconjugated dye will be retained in the column resin.

-

Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA (if compatible with the intended application) and store at -20°C or -80°C in single-use aliquots.

IV. Characterization of the ICG-Antibody Conjugate

This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of ICG molecules conjugated to each antibody.

Materials:

-

Purified ICG-antibody conjugate

-

PBS, pH 7.4

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of ICG (approximately 785 nm, Amax).

-

Calculate the concentration of the antibody using the Beer-Lambert law, correcting for the absorbance of ICG at 280 nm:

-

Corrected A280 = A280 - (Amax * CF)

-

Where CF is the correction factor for the dye at 280 nm (typically provided by the dye manufacturer).

-

-

Antibody Concentration (M) = Corrected A280 / (ε_antibody * path length)

-

Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

-

Calculate the concentration of the conjugated ICG:

-

ICG Concentration (M) = Amax / (ε_ICG * path length)

-

Where ε_ICG is the molar extinction coefficient of ICG at its Amax (e.g., ~250,000 M⁻¹cm⁻¹).

-

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = ICG Concentration (M) / Antibody Concentration (M)

-

Visualizations

Caption: Experimental workflow for Disulfo-ICG antibody conjugation.

Caption: Chemical principle of NHS ester-based ICG conjugation to an antibody.

References

- 1. Can indocyanine green (ICG) be conjugated to antibodies? | AAT Bioquest [aatbio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ICG-Sulfo-EG8-OSu | AAT Bioquest [aatbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. furthlab.xyz [furthlab.xyz]

- 6. Antibody Conjugation Troubleshooting [bio-techne.com]

- 7. NHS ester protocol for labeling proteins [abberior.rocks]

- 8. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]

- 9. broadpharm.com [broadpharm.com]

- 10. docs.aatbio.com [docs.aatbio.com]

Application Notes and Protocols: Disulfo-ICG Carboxylic Acid NHS Ester Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-Indocyanine Green (ICG) Carboxylic Acid N-hydroxysuccinimide (NHS) ester is a water-soluble, near-infrared (NIR) fluorescent dye optimized for the labeling of biomolecules. The NHS ester functional group allows for the covalent conjugation of the dye to primary amines on proteins, antibodies, peptides, and other biomolecules, forming a stable amide bond.[1][2] This modification renders the target molecule fluorescent, enabling its detection and tracking in various biological applications, particularly in in vivo imaging due to the deep tissue penetration of NIR light.[3][4] The addition of two sulfonate groups enhances the water solubility of the ICG dye, which can be beneficial for labeling delicate proteins that may be prone to denaturation in the presence of organic co-solvents.

These application notes provide detailed protocols for the conjugation of Disulfo-ICG NHS ester to proteins and antibodies, methods for characterizing the resulting conjugates, and an example of its application in targeted tumor imaging.

Chemical Properties and Specifications

While the exact chemical structure and properties can vary slightly between suppliers, the general characteristics of Disulfo-ICG Carboxylic Acid NHS Ester are summarized below.

| Property | Value | Reference |

| Molecular Weight | ~1032.11 g/mol (as disodium (B8443419) salt) | [1] |

| Excitation Maximum (λex) | ~785 nm | [5] |

| Emission Maximum (λem) | ~812 nm | [5] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [1] |

| Reactivity | Primary amines (-NH2) | [2] |

| Solubility | Good in water, DMF, and DMSO | [5] |

| Storage | Store at -20°C, protected from light and moisture. | [1][6] |

Note: The molecular weight and spectral properties are based on commercially available Disulfo-ICG NHS ester disodium salt and similar sulfo-ICG NHS esters. Researchers should refer to the certificate of analysis for the specific lot of reagent being used.

Conjugation Chemistry

The conjugation of Disulfo-ICG NHS ester to a biomolecule is a nucleophilic acyl substitution reaction. The primary amine group on the biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]

References

- 1. disulfo-ICG NHS ester - Ruixibiotech [ruixibiotech.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Near-infrared fluorescence imaging in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medical Applications and Advancement of Near Infrared Photosensitive Indocyanine Green Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioActs Official Website [bioacts.com]

- 6. lumiprobe.com [lumiprobe.com]

Application Note: Accurate Determination of Dye-to-Protein Ratio for Disulfo-ICG Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to proteins is a fundamental technique in biomedical research and drug development. Indocyanine green (ICG) and its derivatives are near-infrared (NIR) fluorescent dyes with significant utility in in vivo imaging due to the low absorbance of NIR light by biological tissues. Disulfo-ICG, a sulfonated variant, offers improved water solubility. The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter that influences the fluorescence intensity and the biological activity of the conjugate. An optimal DOL is essential for consistent experimental results and effective diagnostic or therapeutic agents.[1][2] Over-labeling can lead to fluorescence quenching and potential loss of protein function, while under-labeling results in a weak signal.[1] This application note provides a detailed protocol for calculating the dye-to-protein ratio of Disulfo-ICG conjugates using spectrophotometric methods.

Principle

The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[3] By measuring the absorbance of the purified Disulfo-ICG-protein conjugate at two specific wavelengths, it is possible to determine the molar concentrations of both the dye and the protein, and subsequently, their ratio.[2][3]

The absorbance is measured at:

-

~785 nm (λmax for Disulfo-ICG): At this wavelength, the absorbance is primarily due to the Disulfo-ICG dye.

-

280 nm: At this wavelength, the absorbance is primarily due to the aromatic amino acids (tryptophan and tyrosine) in the protein.[4]

A correction factor is necessary because the Disulfo-ICG dye also exhibits some absorbance at 280 nm.[3][5] This factor is used to subtract the dye's contribution to the absorbance at 280 nm, allowing for an accurate determination of the protein concentration.[3]

Quantitative Data Summary

The following table summarizes the essential quantitative data required for the calculation of the dye-to-protein ratio for Disulfo-ICG conjugates. These values are based on data for a closely related sulfonated ICG NHS ester, ICG-Sulfo-OSu.

| Parameter | Symbol | Value | Units |

| Maximum Absorbance Wavelength of Disulfo-ICG | λmax | ~785 | nm |

| Molar Extinction Coefficient of Disulfo-ICG at λmax | ε_dye_ | 230,000 | M⁻¹cm⁻¹ |

| Correction Factor for Disulfo-ICG at 280 nm | CF₂₈₀ | 0.073 | - |

| Molar Extinction Coefficient of Protein at 280 nm | ε_protein_ | Varies | M⁻¹cm⁻¹ |

Note: The molar extinction coefficient of the protein (ε_protein_) is specific to each protein and can be calculated based on its amino acid sequence or found in literature.

Experimental Protocol

This protocol outlines the steps for labeling a protein with a Disulfo-ICG NHS ester and subsequently determining the dye-to-protein ratio.

Part 1: Protein Labeling with Disulfo-ICG NHS Ester

-

Preparation of Reagents:

-

Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS) or a 0.1 M sodium bicarbonate buffer. The optimal pH for the labeling reaction is 8.3-8.5.

-

Disulfo-ICG NHS Ester Stock Solution: Immediately before use, dissolve the Disulfo-ICG NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

-

Labeling Reaction:

-

Add the Disulfo-ICG NHS ester stock solution to the protein solution. A common starting point is a 10-fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

Part 2: Spectrophotometric Measurement and Calculation

-

Measure Absorbance:

-

Using a spectrophotometer and a 1 cm path length cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~785 nm (A_max_).

-

If the absorbance values are too high (typically > 2.0), dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in the calculations.[2]

-

-

Calculate the Dye-to-Protein Ratio:

-

Step 1: Calculate the molar concentration of the dye.

-

Dye Concentration (M) = A_max_ / (ε_dye_ × path length)

-

For a 1 cm path length: Dye Concentration (M) = A_max_ / 230,000

-

-

Step 2: Calculate the corrected absorbance of the protein at 280 nm.

-

Corrected A₂₈₀ = A₂₈₀ - (A_max_ × CF₂₈₀)

-

Corrected A₂₈₀ = A₂₈₀ - (A_max_ × 0.073)

-

-

Step 3: Calculate the molar concentration of the protein.

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein_ × path length)

-

For a 1 cm path length: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein_

-

-

Step 4: Calculate the Dye-to-Protein Ratio (DOL).

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

-

Visualizations

Diagram of the Experimental Workflow

Caption: Workflow for calculating the dye-to-protein ratio.

Diagram of the Calculation Logic

Caption: Logical flow of the DOL calculation.

References

Purification of Disulfo-ICG Labeled Proteins and Antibodies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins and antibodies labeled with Disulfo-Indocyanine Green (Disulfo-ICG). The following sections offer a comprehensive guide to the labeling process, purification methodologies, and subsequent analysis to ensure the generation of high-quality conjugates for research and development applications.

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics and preclinical imaging.[1][2] Its sulfonated derivative, Disulfo-ICG, offers improved water solubility while maintaining favorable spectral properties. The covalent labeling of proteins and antibodies with Disulfo-ICG enables the development of targeted imaging agents and other fluorescent probes. However, the labeling reaction often results in a heterogeneous mixture containing the desired conjugate, unconjugated dye, and potentially aggregated protein.[3] Therefore, a robust purification strategy is critical to isolate the pure, labeled protein or antibody for downstream applications.

This guide details three common and effective purification techniques: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Reverse Phase Chromatography (RPC). The choice of method will depend on the scale of the purification, the specific characteristics of the protein or antibody, and the desired final purity.

Labeling of Proteins and Antibodies with Disulfo-ICG

The initial step in the workflow is the covalent conjugation of Disulfo-ICG to the target protein or antibody. Amine-reactive derivatives of Disulfo-ICG, such as N-hydroxysuccinimide (NHS) esters, are commonly used to target primary amines (e.g., lysine (B10760008) residues) on the protein surface.[4][5]

Key Parameters in the Labeling Reaction:

| Parameter | Recommended Range | Notes |

| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein to achieve the desired Degree of Substitution (DOS) while minimizing aggregation.[2][3] |

| Reaction pH | 8.0 - 9.0 | A slightly alkaline pH is required for the efficient reaction of NHS esters with primary amines.[2] |

| Reaction Time | 30 - 60 minutes | Incubation at room temperature is typically sufficient.[2][5] |

| Solvent | DMSO for dye stock | Disulfo-ICG-NHS ester should be dissolved in anhydrous DMSO before adding to the protein solution. The final DMSO concentration in the reaction mixture should be kept low (<10%) to avoid protein denaturation.[2] |

Purification Methodologies

Following the labeling reaction, the purification process is essential to remove unreacted dye and other impurities.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[6][7] It is a gentle, non-denaturing method ideal for removing small molecules like unconjugated Disulfo-ICG from the much larger labeled protein or antibody.

Principle: The chromatography column is packed with a porous resin. Larger molecules (the labeled protein) are excluded from the pores and elute first, while smaller molecules (free dye) enter the pores and have a longer path length, thus eluting later.[6][7]

Typical Performance:

| Parameter | Typical Value | Reference |

| Purity | >95% | [3] |

| Recovery | 82% - 107% | [8] |

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and scalable method for concentrating and desalting protein solutions.[9][10] It is particularly well-suited for larger sample volumes.

Principle: The sample solution is pumped tangentially across the surface of a semi-permeable membrane.[9] The pressure gradient across the membrane (transmembrane pressure) drives smaller molecules (free dye, buffer salts) through the membrane (permeate), while the larger labeled protein is retained (retentate).[9] This process of buffer exchange is known as diafiltration.

Typical Performance:

| Parameter | Typical Value | Notes |

| Purity | High | Efficient removal of small molecule impurities.[11] |

| Recovery | >90% | [12] |

| Scalability | Excellent | Can be used for milliliter to liter scale purifications.[9] |

Reverse Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity.[13] While it can be a high-resolution technique, the use of organic solvents may lead to protein denaturation, so it should be used with caution for antibodies and sensitive proteins.[14]

Principle: The stationary phase is hydrophobic (e.g., C4, C8, or C18 alkyl chains), and the mobile phase is polar.[14] The labeled protein is loaded onto the column in a polar mobile phase and eluted by increasing the concentration of an organic solvent (e.g., acetonitrile).[15] More hydrophobic species will be retained longer on the column.

Typical Performance:

| Parameter | Typical Value | Reference |

| Resolution | High | Can separate species with minor differences in hydrophobicity.[14] |

| Compatibility | Mass Spectrometry | Volatile mobile phases are compatible with MS analysis.[14] |

Experimental Protocols

Protocol 1: Disulfo-ICG Labeling of an Antibody

This protocol describes a general method for labeling an antibody with a Disulfo-ICG NHS ester.

-

Antibody Preparation:

-

Dye Preparation:

-

Dissolve the Disulfo-ICG NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]

-

-

Labeling Reaction:

-

Add the desired molar excess of the dissolved Disulfo-ICG NHS ester to the antibody solution while gently vortexing. For initial experiments, a 10:1 molar ratio of dye to antibody is a good starting point.[2]

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[2][5]

-

-

Purification:

-

Proceed immediately to one of the purification protocols described below.

-

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

-

Column Equilibration:

-

Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.[2]

-

-

Sample Loading:

-

Load the entire reaction mixture from the labeling step onto the top of the equilibrated column.[2]

-

-

Elution:

-

Allow the sample to enter the column bed.

-

Begin eluting with 1X PBS, pH 7.2-7.4.[2]

-

Collect fractions. The first colored fraction to elute will be the labeled antibody. The later-eluting colored fraction will be the unconjugated dye.

-

-

Analysis:

-

Pool the fractions containing the labeled antibody.

-

Measure the absorbance at 280 nm and ~785 nm to determine the protein concentration and degree of substitution.[2]

-

Protocol 3: Purification by Tangential Flow Filtration (TFF)

-

System Setup:

-

Install a TFF capsule or cassette with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for an antibody of ~150 kDa.

-

Equilibrate the system with 1X PBS, pH 7.2-7.4.

-

-

Diafiltration:

-

Add the labeling reaction mixture to the sample reservoir and begin recirculation.

-

Perform diafiltration by continuously adding 1X PBS, pH 7.2-7.4, to the reservoir at the same rate as the permeate is being removed. A common practice is to exchange 5-10 diavolumes of buffer to ensure complete removal of the free dye.

-

-

Concentration:

-

After diafiltration, concentrate the sample to the desired final volume by stopping the addition of diafiltration buffer.

-

-

Recovery and Analysis:

-

Recover the concentrated, purified labeled antibody from the system.

-

Determine the protein concentration and degree of substitution.

-

Analysis of Purified Labeled Proteins

Determination of Degree of Substitution (DOS)

The DOS, or the average number of dye molecules per protein, is a critical quality attribute.[2] It can be calculated using absorbance measurements.[16][17]

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and the absorbance maximum of Disulfo-ICG (~785 nm, Amax).[2]

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein

-

Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein.[17]

-

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = Amax / εdye

-

Where εdye is the molar extinction coefficient of Disulfo-ICG at its Amax.

-

-

-

Calculate the DOS:

-

DOS = Dye Concentration (M) / Protein Concentration (M)

-

Recommended DOS: For most antibodies, an optimal DOS is between 2 and 10.[2]

Purity Assessment

The purity of the final product should be assessed to ensure the absence of aggregates and free dye.

-

SEC-HPLC: High-performance liquid chromatography with a size exclusion column is the gold standard for quantifying high molecular weight aggregates.[18][19]

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the integrity of the labeled protein and confirm the absence of gross aggregation or fragmentation.

Visual Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for labeling and purification.

Caption: Principles of different purification methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fluorescent Labeling Reagent ICG-Sulfo-OSu Dojindo [dojindo.com]

- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 10. Lab Filtration: TFF For Rapid mAb Concentration- Protocol | Sartorius [sartorius.com]

- 11. Purification of Antibody Drug Conjugates with the µPULSE-TFF [formulatrix.com]

- 12. dojindo.com [dojindo.com]

- 13. ualberta.ca [ualberta.ca]

- 14. Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 15. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. agilent.com [agilent.com]

- 19. agilent.com [agilent.com]

Application Notes and Protocols for Live Cell Imaging with Disulfo-ICG Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfo-ICG carboxylic acid is a near-infrared (NIR) fluorescent dye that serves as a valuable tool for live cell imaging. As a derivative of Indocyanine Green (ICG), it offers excellent photostability and brightness in the NIR spectrum, which allows for deep tissue penetration with minimal autofluorescence and phototoxicity.[1][2] Its carboxylic acid group provides a reactive handle for conjugation to biomolecules, enabling targeted imaging of specific cellular components and processes.[3][4] These characteristics make this compound a versatile probe for a range of applications in cellular biology and drug development, including tracking of cellular uptake, monitoring endocytic pathways, and visualizing the localization of labeled molecules.

Physicochemical Properties and Spectral Data

This compound is a water-soluble, green solid.[5] Its spectral properties in the near-infrared range make it suitable for imaging applications where minimizing background fluorescence from endogenous cellular components is critical.

| Property | Value | Reference |

| Molecular Formula | C45H48N2Na2O11S3 | [5] |

| Molecular Weight | 935.04 g/mol | [5] |

| Excitation Maximum (Ex) | ~757 nm | [5] |

| Emission Maximum (Em) | ~835 nm | [5] |

| Solubility | Soluble in DMSO | [6] |

Key Applications and Experimental Protocols

Application 1: General Live Cell Staining and Imaging

This protocol outlines the general procedure for staining live cells with this compound to visualize cellular morphology and uptake.

Experimental Protocol: Live Cell Staining

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium (phenol red-free recommended for imaging)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging compatible chambered coverglass or slides

-

Fluorescence microscope with appropriate NIR filter sets

Procedure:

-